molecular formula C7H6BrN3 B1271578 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1271578
CAS No.: 42869-47-6
M. Wt: 212.05 g/mol
InChI Key: UQGVKOABQVMENO-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the imidazo[4,5-b]pyridine ring

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. This interaction can lead to the inhibition of kinase activity, thereby affecting various cellular signaling pathways. Additionally, this compound has been found to bind to certain receptors, modulating their activity and influencing downstream biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate growth and division. It can also induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which occurs through the binding of the compound to the ATP-binding site of the kinase enzyme. This binding prevents the transfer of phosphate groups, thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and metabolic activity, indicating its potential for use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary depending on the dosage administered. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. These interactions can lead to changes in the levels of various metabolites, affecting overall metabolic flux. The compound has also been found to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins. The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the methyl group at the 2nd position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase transfer catalysis (PTC) and other techniques to enhance yield and purity. The reaction conditions are carefully controlled to ensure the desired regioselectivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can participate in alkylation and acylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents due to its potential biological activities.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates

Properties

IUPAC Name

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVKOABQVMENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365715
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42869-47-6
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
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